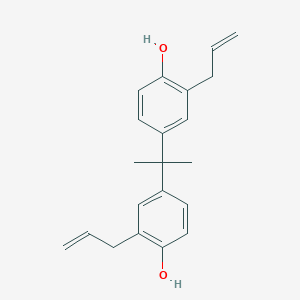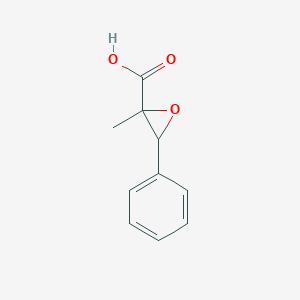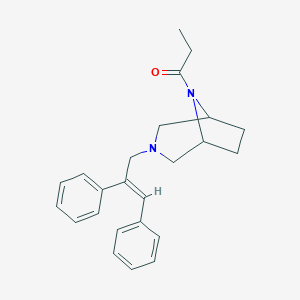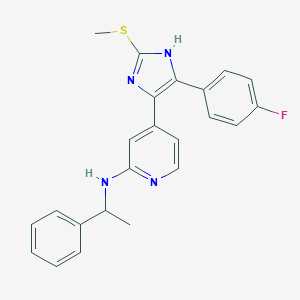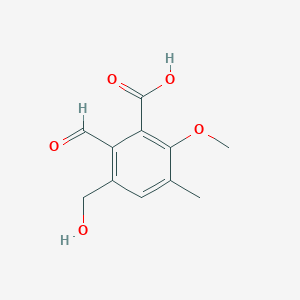
Dihydrogladiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogladiolic acid (DHGA) is a natural product derived from the plant Helichrysum italicum. It is a member of the sesquiterpene lactone family and has been found to possess various biological activities. DHGA has attracted attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
Dihydrogladiolic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, Dihydrogladiolic acid has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. Dihydrogladiolic acid has also been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
生化和生理效应
Dihydrogladiolic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which play a crucial role in the pathogenesis of various diseases. Dihydrogladiolic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, Dihydrogladiolic acid has been shown to possess antioxidant activity, which protects against oxidative stress-induced damage.
实验室实验的优点和局限性
Dihydrogladiolic acid has several advantages for lab experiments. It is a natural product that can be easily synthesized and purified. Dihydrogladiolic acid has been extensively studied, and its biological activities have been well characterized. However, Dihydrogladiolic acid has certain limitations for lab experiments. It is a sesquiterpene lactone, which can be toxic at high concentrations. Moreover, Dihydrogladiolic acid has poor solubility in water, which can limit its use in certain assays.
未来方向
Dihydrogladiolic acid has several potential future directions for research. It can be used as a lead compound for the development of novel anti-inflammatory, anticancer, and neuroprotective agents. Dihydrogladiolic acid can also be used as a tool for the study of various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, Dihydrogladiolic acid can be used to study the role of oxidative stress in various diseases. In conclusion, Dihydrogladiolic acid is a promising natural product with potential therapeutic applications in various diseases.
合成方法
Dihydrogladiolic acid can be synthesized through the extraction of Helichrysum italicum using various techniques, including steam distillation and solvent extraction. The extracted oil can then be subjected to various purification methods, such as column chromatography and recrystallization, to obtain pure Dihydrogladiolic acid.
科学研究应用
Dihydrogladiolic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and neuroprotective properties. Dihydrogladiolic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, Dihydrogladiolic acid has been found to induce apoptosis and inhibit the proliferation of various cancer cell lines. Moreover, Dihydrogladiolic acid has been shown to protect against oxidative stress-induced neurodegeneration.
属性
CAS 编号 |
10088-78-5 |
|---|---|
产品名称 |
Dihydrogladiolic acid |
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15) |
InChI 键 |
KINUBXBOAZOHHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
规范 SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
其他 CAS 编号 |
10088-78-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



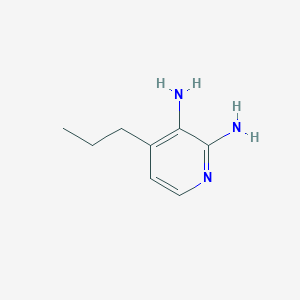
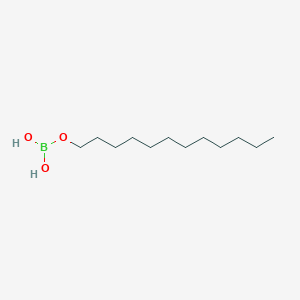
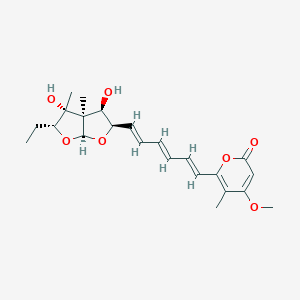
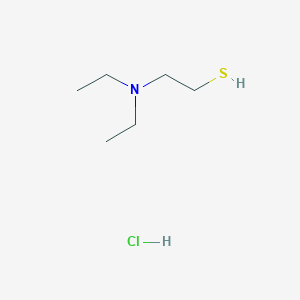
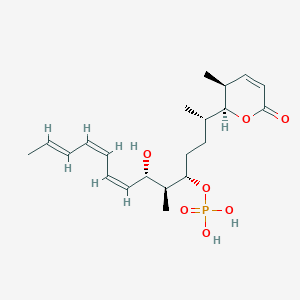
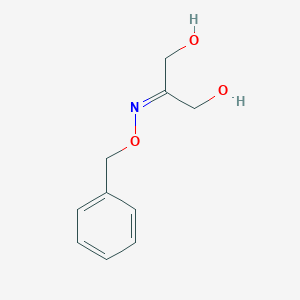
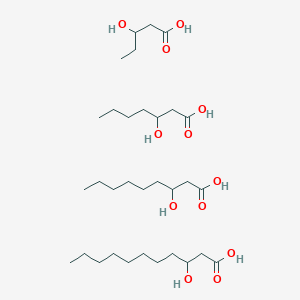
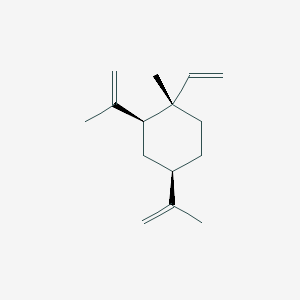
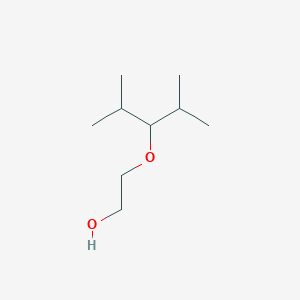
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
